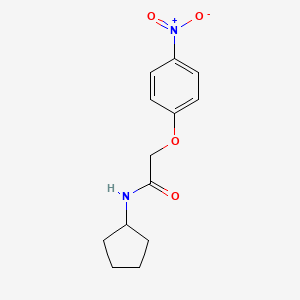

N-cyclopentyl-2-(4-nitrophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

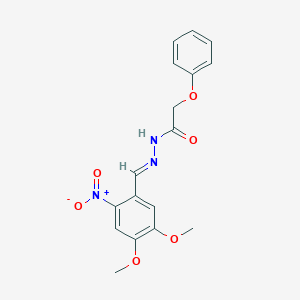

The molecular structure of “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would consist of a cyclopentyl group (a five-membered carbon ring) attached to an acetamide group via a nitrogen atom. The acetamide group would be substituted at the 2-position with a 4-nitrophenoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Decomposition and Metabolism Studies

Decomposition Mechanisms : The decomposition of N-hydroxyacetaminophen, a related compound, has been studied, revealing insights into its degradation process in aqueous solutions, which may be relevant for understanding the behavior of N-cyclopentyl-2-(4-nitrophenoxy)acetamide in similar conditions (Gemborys, Mudge, & Gribble, 1980).

Hepatotoxicity Prevention : Research on acetaminophen, a related compound, has shown that pre- or post-treatment with specific agents can mitigate liver injury caused by overdose. This finding might be applicable to the safety profile of N-cyclopentyl-2-(4-nitrophenoxy)acetamide (Shimizu et al., 2014).

Degradation and Environmental Impact

- Environmental Degradation : A study on the degradation of p-nitrophenol, a component of N-cyclopentyl-2-(4-nitrophenoxy)acetamide, by Rhodococcus opacus SAO101, provides insights into environmental degradation pathways which could be relevant for the compound (Kitagawa, Kimura, & Kamagata, 2004).

Photocatalytic Degradation

- Photodegradation Analysis : Research on the photocatalytic degradation of acetaminophen (a related compound) under UV light using TiO2 nanoparticles offers insights that might be applicable to the photodegradation of N-cyclopentyl-2-(4-nitrophenoxy)acetamide (Jallouli et al., 2017).

Potential Therapeutic Applications

- Anticancer, Anti-Inflammatory, and Analgesic Activities : Synthesized 2-(Substituted phenoxy) Acetamide Derivatives, which include compounds similar to N-cyclopentyl-2-(4-nitrophenoxy)acetamide, have been investigated for their potential anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic synthesis or materials science .

Propiedades

IUPAC Name |

N-cyclopentyl-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(14-10-3-1-2-4-10)9-19-12-7-5-11(6-8-12)15(17)18/h5-8,10H,1-4,9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCHOAKKKQGOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(4-nitrophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)

![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)

![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)